N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structural attributes. This compound is classified under the category of benzothiophene derivatives and is notable for its potential applications in medicinal chemistry and materials science. The compound's molecular formula is , with a molecular weight of approximately 385.5 g/mol .
The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves several steps:
Reaction conditions are crucial; they often require precise temperature and pH control to maximize yield and purity.
The molecular structure of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be represented in various formats:
InChI=1S/C19H19N3O2S/c1-22(20)18-15(14-8-10(21)11(14)24-19(18)23)16(25)12-6-4-5-7-13(12)26-17(18)27/h4-7H,8H2,1H3,(H,20,21)
This structure highlights multiple functional groups including a methylcarbamoyl moiety and a tetrahydrobenzothiophen core .
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can participate in various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential derivatives .
The mechanism of action for N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves interactions with specific biological targets such as enzymes or receptors. By binding to these targets:
This unique interaction profile makes it a candidate for further investigation in drug development .
The physical and chemical properties of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 385.5 g/mol |
Molecular Formula | C19H19N3O2S |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Not specified |
These properties are critical for understanding the compound's behavior in different environments and its potential applications .
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific applications:
These applications highlight the versatility and importance of this compound in various fields of research .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5